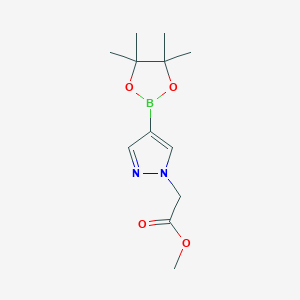
4-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)-1H-吡唑-1-乙酸甲酯
描述
The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the formula C3H3N2H. The pyrazole ring is a five-membered ring with two nitrogen atoms. In this case, it is substituted with a methyl group and a complex boron-containing group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, with the various substituents adding complexity. The boron-containing group would likely add significant three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Some general predictions can be made based on the types of atoms and groups present in the compound .科学研究应用
合成和表征
- 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)-1H-吡唑-1-乙酸甲酯用于各种合成过程。例如,它可用作相关化合物的原料替代物,其结构通过 FT-IR、1H NMR、13C NMR、MS 和 X 射线衍射等光谱法得到证实。通常执行密度泛函理论 (DFT) 计算来验证这些分子结构 (Liao 等人,2022)。
晶体学和构象分析
- 该化合物在晶体学和构象研究中具有重要意义。分子结构使用 DFT 计算,并与 X 射线衍射值进行比较,这有助于理解化合物的物理化学性质。此类研究对于开发新材料和了解其性质至关重要 (Huang 等人,2021)。
在合成生物活性化合物中的作用
- 它是合成生物活性化合物的中间体。它在合成各种化合物(如克唑替尼)中的作用通过 MS 和 1H NMR 光谱等技术证实的结构证实而得到强调 (Kong 等人,2016)。
振动性质和光谱研究
- 对 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)-1H-吡唑-1-乙酸甲酯等化合物的研究扩展到振动性质研究。这包括 DFT 和 TD-DFT 计算、光谱数据分析和振动吸收带研究,从而加深了我们对这些分子的理解 (Wu 等人,2021)。
作用机制
Target of Action
Compounds with similar structures, such as boronic acids and their derivatives, are often used in the synthesis of pharmaceuticals and are known to interact with various biological targets .
Mode of Action
Boronic acid derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .
Biochemical Pathways
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 600 to 640 °C , which may influence its absorption and distribution.
Result of Action
Boronic acid derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at room temperature in a cool and dark place
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the compound’s ability to act as a boronic acid derivative, which can form stable complexes with various biomolecules.
Cellular Effects
The effects of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate on cellular processes are diverse and depend on the specific context of its use. In cellular studies, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, its role in facilitating chemical reactions within cells can impact metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound’s boron-containing structure allows it to participate in unique binding interactions that can alter the activity of various biomolecules, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is involved in various metabolic pathways, particularly those related to organic synthesis and bioconjugation reactions. It interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites . The compound’s role in these pathways is essential for understanding its broader impact on cellular and organismal metabolism.
Transport and Distribution
Within cells and tissues, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment
属性
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-14-15(7-9)8-10(16)17-5/h6-7H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEGZRZFYCBUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733792 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959585-44-5 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
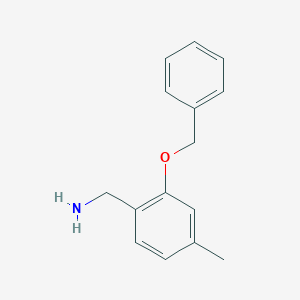
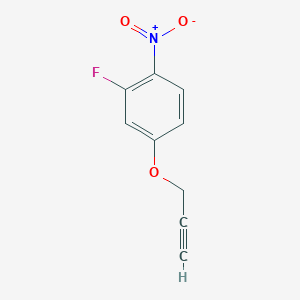
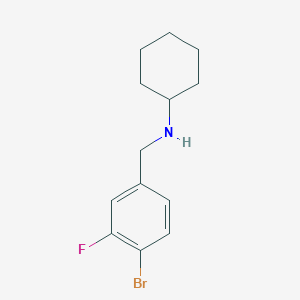
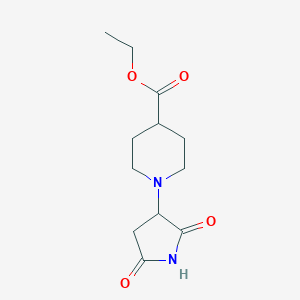
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)
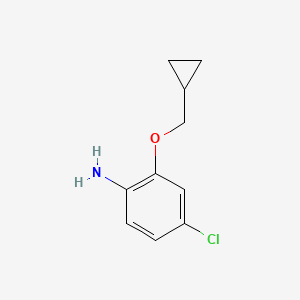

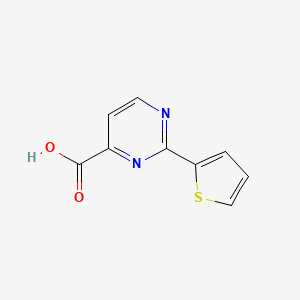

![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
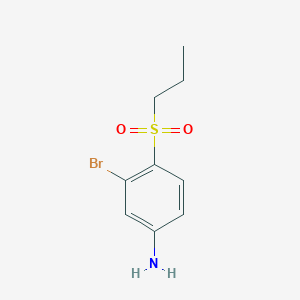
![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
